molecular formula C19H14N2O2 B15214242 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid CAS No. 89391-05-9

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B15214242
CAS No.: 89391-05-9
M. Wt: 302.3 g/mol
InChI Key: QFRYAJKOOTXZPO-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the construction of the quinoline ring. The reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield the intermediate 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrogenated products.

Scientific Research Applications

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The indole and quinoline rings can bind to different enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of indole and quinoline rings in a single molecule. This dual structure imparts a wide range of biological activities and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89391-05-9

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-(1H-indol-3-yl)-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C19H14N2O2/c1-11-6-7-17-13(8-11)14(19(22)23)9-18(21-17)15-10-20-16-5-3-2-4-12(15)16/h2-10,20H,1H3,(H,22,23)

InChI Key

QFRYAJKOOTXZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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